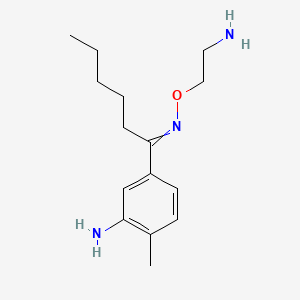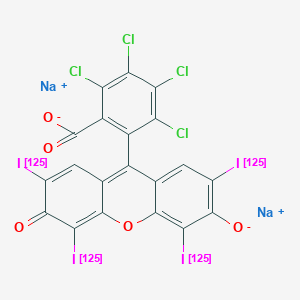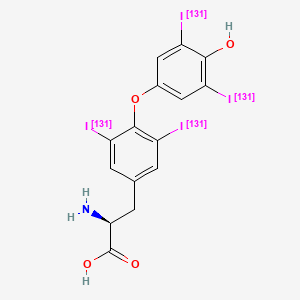
Ticarcillin monosodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticarcillin monosodium is a semisynthetic, extended-spectrum carboxypenicillin antibacterial agent. It is effective against a wide range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. This compound is commonly used in the treatment of lower respiratory tract infections, skin and skin structure infections, urinary tract infections, and intra-abdominal infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ticarcillin monosodium is synthesized through a multi-step process involving the acylation of 6-aminopenicillanic acid (6-APA) with a thiopheneacetic acid derivative. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The resulting intermediate is then treated with sodium hydroxide to form the monosodium salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization and filtration are commonly employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ticarcillin monosodium undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form penicilloic acid.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at different pH levels.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed:
Penicilloic Acid: Formed during hydrolysis.
Various Derivatives: Depending on the specific reagents and conditions used in substitution reactions.
Applications De Recherche Scientifique
Ticarcillin monosodium is extensively used in scientific research, particularly in the fields of microbiology and pharmacology. Its applications include:
Antibacterial Studies: Used to study the efficacy of antibacterial agents against various bacterial strains.
Mechanism of Action Studies: Helps in understanding the molecular mechanisms of antibacterial activity.
Pharmacokinetics and Pharmacodynamics: Used in studies to determine the absorption, distribution, metabolism, and excretion of antibacterial agents.
Clinical Research: Investigated for its effectiveness in treating various bacterial infections
Mécanisme D'action
Ticarcillin monosodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Piperacillin: Another extended-spectrum penicillin with similar antibacterial activity.
Carbenicillin: A carboxypenicillin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Azlocillin: A ureidopenicillin with a broader spectrum of activity.
Uniqueness: Ticarcillin monosodium is unique due to its high efficacy against Pseudomonas aeruginosa and its ability to be used in combination with beta-lactamase inhibitors like clavulanic acid to overcome resistance mechanisms .
Propriétés
Formule moléculaire |
C15H17N2NaO7S2 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
InChI |
InChI=1S/C15H16N2O6S2.Na.H2O/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;1H2/q;+1;/p-1/t7-,8-,9+,12-;;/m1../s1 |
Clé InChI |
BVGLWBKHBMAPKY-QBGWIPKPSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859823.png)







![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)

![[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate](/img/structure/B10859884.png)
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)


